1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine
Description
1-N-[(2-Methylphenyl)methyl]benzene-1,2-diamine (CAS 7191-92-6) is a substituted benzene-1,2-diamine derivative featuring a 2-methylbenzyl group attached to the N1 nitrogen atom. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.30 g/mol . Structurally, the compound combines the aromatic diamine core with a methyl-substituted benzyl moiety, which confers unique electronic and steric properties. This compound is of interest in organic synthesis, particularly as a precursor for organocatalysts or ligands in metal-catalyzed reactions, though direct applications are less documented compared to analogs.
Properties
IUPAC Name |
2-N-[(2-methylphenyl)methyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9,16H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGXYBDXVPPMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine can be synthesized through a condensation reaction between benzene-1,2-diamine and 2-methylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzene ring with two amine groups and a side chain containing a 2-methylphenyl group. This structure enables multiple chemical interactions, making it valuable in synthetic and medicinal chemistry.
Pharmaceutical Applications
1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine serves as a lead compound in drug development due to its biological activity. Its applications in pharmaceuticals include:
- Synthesis of Drug Candidates : The compound is crucial for synthesizing various organic compounds, including the angiotensin II receptor antagonist telmisartan. Its use in one-pot syntheses has shown efficiency in producing complex molecules with therapeutic potential.
- Antimicrobial Activity : Derivatives synthesized from this compound have demonstrated significant antileishmanial and antimalarial activities. For instance, hydrazine-coupled pyrazoles derived from it exhibited superior antipromastigote activity against Leishmania species and better inhibition effects against Plasmodium berghei.
- Anti-Tubercular Agents : The synthesis of derivatives like 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole has shown potential against Mycobacterium tuberculosis, indicating its applicability in treating tuberculosis.
Synthetic Applications
The versatility of this compound extends to various synthetic methodologies:
- Polymer Synthesis : The compound is utilized in synthesizing triazine-based conjugated microporous polymers (TCMPs) through Friedel–Crafts polymerization. These polymers have shown potential for high iodine capture and fluorescence sensing of environmental pollutants like o-nitrophenol.
- Organic Synthesis Pathways : It can be synthesized from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. This flexibility allows for the creation of compounds with diverse biological profiles.
Case Study 1: Synthesis of Telmisartan
In a study focusing on the synthesis of telmisartan, this compound was used as a key intermediate. The synthesis involved acylation reactions monitored through continuous flow microreactor systems, which provided insights into intrinsic reaction kinetics and selectivity outcomes.
Case Study 2: Antimalarial Activity
Hydrazine-coupled pyrazoles synthesized from this compound were evaluated for their antimalarial properties. The results indicated that these derivatives not only inhibited Plasmodium berghei effectively but also exhibited low toxicity profiles, making them promising candidates for further development.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Results/Outcomes |
|---|---|---|
| Pharmaceuticals | Synthesis of telmisartan | Efficient synthesis route with high yields |
| Antimicrobial | Hydrazine-coupled pyrazoles | Significant antileishmanial and antimalarial activity |
| Anti-Tubercular | Synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives | Potential against Mycobacterium tuberculosis |
| Polymer Chemistry | Synthesis of TCMPs | High iodine capture and fluorescence sensing |
Mechanism of Action
The mechanism of action of 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Compounds:
Analysis:
Electron-Donating vs. Electron-Withdrawing Groups: The 2-methylbenzyl group in the target compound is moderately electron-donating due to the methyl substituent, which may enhance nucleophilicity at the N1 position. In contrast, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) features strong electron-withdrawing CF₃ groups, reducing electron density on the nitrogen and altering reactivity in organocatalytic systems . N1,N1-Dimethylbenzene-1,2-diamine exhibits increased basicity due to the electron-donating methyl groups but suffers from steric hindrance, limiting its utility in certain reactions .
Aromatic vs. Aliphatic Substituents :
- The isobutyl group in N1-(2-methylpropyl)benzene-1,2-diamine imparts higher solubility in organic solvents compared to aromatic substituents. However, aliphatic chains lack conjugation, reducing stability in oxidative conditions .
Functional Group Reactivity :
Organocatalysis and Reductive Amination
Cyclization and Heterocycle Formation
- Electron-Donating Substituents: Benzene-1,2-diamines with electron-donating groups (e.g., methyl or methoxy) exhibit accelerated reaction rates in quinoxaline synthesis compared to electron-withdrawing substituents . The target compound’s unsubstituted diamine core may behave similarly, while the 2-methylbenzyl group could improve solubility in non-polar reaction media.
Biological Activity
1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine, also known as N-methyl-1,2-phenylenediamine, is an organic compound with significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and its biological effects, including anti-inflammatory properties and interactions with various biological targets.
- Chemical Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
- Functional Groups : Amine
- Density : 1.075 g/mL at 25 °C
- Melting Point : 22 °C
Biological Activity Overview
The biological activity of this compound can be summarized based on its interactions with various biological systems:
1. Pharmacological Potential
Research indicates that this compound may serve as a lead compound in drug development due to its ability to modulate biological pathways. Its structural characteristics suggest potential for interaction with various receptors and enzymes involved in inflammatory responses and other pathological conditions.
2. Anti-inflammatory Activity
In studies assessing the anti-inflammatory properties of related compounds, it has been noted that derivatives of phenylene diamines exhibit significant inhibition of inflammatory mediators. For instance, compounds similar to this compound have shown IC50 values below 50 µM in inhibiting NF-κB/AP-1 reporter activity in cell-based assays . This suggests that such compounds can effectively reduce inflammation at relatively low concentrations.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways associated with inflammation (e.g., MAPK pathways).
- Interaction with specific kinases such as JNK and p38 MAPK, which are critical in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of phenylene diamines and their derivatives:
Toxicity and Safety Profile
While exploring the biological activities of compounds like this compound, it is essential to consider their safety profiles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
